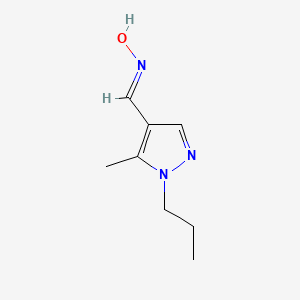

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime

CAS No.:

Cat. No.: VC15634427

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O |

|---|---|

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | (NE)-N-[(5-methyl-1-propylpyrazol-4-yl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C8H13N3O/c1-3-4-11-7(2)8(5-9-11)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6+ |

| Standard InChI Key | YEZAFKAJKMZCIF-UXBLZVDNSA-N |

| Isomeric SMILES | CCCN1C(=C(C=N1)/C=N/O)C |

| Canonical SMILES | CCCN1C(=C(C=N1)C=NO)C |

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition and Nomenclature

The IUPAC name for this compound is 5-methyl-1-propylpyrazole-4-carbaldehyde oxime, reflecting its pyrazole backbone with substituents at positions 1, 4, and 5. The oxime functional group () arises from the condensation of the aldehyde with hydroxylamine . Key identifiers include:

The compound’s planar pyrazole ring and anti-periplanar oxime configuration have been confirmed via X-ray crystallography .

Spectroscopic and Computational Data

Experimental and computed properties provide insights into its behavior:

The anti configuration of the oxime group dominates in crystalline states, as evidenced by NOESY experiments and crystallographic data .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves two stages:

-

Formation of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde:

-

Oxime Formation:

Example Reaction:

Industrial-Scale Optimization

Advanced techniques improve yield and purity:

-

Continuous Flow Reactors: Enhance mixing and heat transfer during oxime formation.

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes .

-

Chromatographic Purification: Silica gel chromatography achieves >98% purity .

Structural and Reactivity Insights

Crystallographic Analysis

X-ray studies reveal:

Key Reactivity Patterns

The oxime group participates in:

-

Cycloadditions: Intramolecular nitrile oxide cycloaddition (INOC) forms pyrazolo-oxazole systems .

-

Beckmann Rearrangement: Converts oximes to nitriles using acetic anhydride .

-

Schiff Base Formation: Reacts with amines to generate imines for metal coordination complexes .

Applications in Heterocyclic Chemistry and Drug Development

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antimicrobial Agents: Pyrazolo-oxazoles exhibit activity against Staphylococcus aureus .

-

Analgesics: Schiff base derivatives show COX-2 inhibition in preclinical models .

Agrochemical Uses

Functionalization yields:

-

Herbicides: Nitrile derivatives disrupt plant cell mitosis.

-

Insect Growth Regulators: Oxime ethers interfere with chitin synthesis .

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 5-Methyl-1-propylpyrazole-4-carbonitrile | Nitrile instead of oxime group | |

| 3,5-Dimethyl-1-propylpyrazole-4-carbaldehyde | Additional methyl group |

The oxime’s hydrogen-bonding capacity distinguishes its solubility and bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume